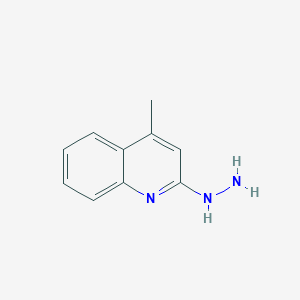

2-Hydrazino-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylquinolin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-10(13-11)12-9-5-3-2-4-8(7)9/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDYBLAUDDQRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355919 | |

| Record name | 2-hydrazino-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21703-52-6 | |

| Record name | 2-hydrazino-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-4-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydrazino-4-methylquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological activities of 2-Hydrazino-4-methylquinoline. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical and Physical Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | PubChem[1] |

| Molecular Weight | 173.21 g/mol | PubChem[1] |

| IUPAC Name | (4-methylquinolin-2-yl)hydrazine | PubChem[1] |

| CAS Number | 21703-52-6 | PubChem[1] |

| Topological Polar Surface Area | 50.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Note: Experimental values for melting point, boiling point, and solubility are not available in the cited literature.

Synthesis and Reactivity

The synthesis of this compound typically proceeds via the nucleophilic substitution of a suitable precursor, 2-chloro-4-methylquinoline, with hydrazine hydrate.

General Synthesis Workflow

The following diagram illustrates the general two-step synthesis process, starting from 4-hydroxy-2-methylquinoline.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available, the following procedures for the synthesis of the precursor and a general method for hydrazinolysis of chloroquinolines can be adapted.

Protocol 1: Synthesis of 2-Chloro-4-methylquinoline from 4-Hydroxy-2-methylquinoline

This procedure is based on general methods for the chlorination of hydroxyquinolines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place 4-hydroxy-2-methylquinoline.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed in excess POCl₃, which also acts as the solvent.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. This will hydrolyze the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the solution is basic. Extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-chloro-4-methylquinoline.

Protocol 2: Synthesis of this compound from 2-Chloro-4-methylquinoline

This protocol is a general method for the hydrazinolysis of 2-chloroquinolines.[2][3]

-

Reaction Setup: Dissolve 2-chloro-4-methylquinoline in a suitable solvent, such as ethanol or benzene, in a round-bottom flask equipped with a reflux condenser.[2][3]

-

Reagent Addition: Add an excess of hydrazine hydrate to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours.[2] The reaction progress can be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then washed with water and can be purified by recrystallization from a suitable solvent like ethanol to afford this compound.[2]

Reactivity

The hydrazine moiety in this compound is a versatile functional group for further chemical transformations. For instance, it readily reacts with carbonyl compounds, such as ethylacetoacetate, to form hydrazones, which can then undergo cyclization to yield pyrazole derivatives.[4]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. Characterization is often performed on its derivatives. For reference, predicted mass spectrometry data is available.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 174.10257 |

| [M+Na]⁺ | 196.08451 |

| [M-H]⁻ | 172.08801 |

Source: PubChemLite

Biological Activity and Potential Mechanisms of Action

While specific biological studies on this compound are limited, the broader class of quinoline-hydrazine and quinoline-hydrazone derivatives has demonstrated significant potential as anticancer and antimicrobial agents.[5][6]

Anticancer Activity

Quinoline-hydrazone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[5][7][8] The proposed mechanisms of action are diverse and include:

-

DNA Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit the activity of topoisomerase I and II, enzymes crucial for DNA replication and repair. This leads to DNA damage and ultimately apoptosis.[9]

-

Cell Cycle Arrest: These compounds can induce cell cycle arrest at different phases (e.g., G0/G1, G2/M), preventing cancer cell proliferation.[5][6]

-

Induction of Apoptosis: Many quinoline-hydrazones trigger programmed cell death (apoptosis) in cancer cells.[6]

-

Kinase Inhibition: Inhibition of various protein kinases involved in cancer cell signaling pathways is another potential mechanism.

The following diagram illustrates a representative signaling pathway for the anticancer activity of quinoline-hydrazone derivatives, focusing on DNA damage and apoptosis induction.

Antimicrobial Activity

Quinoline-hydrazone derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.[4][10] A key mechanism of their antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][4]

The following diagram depicts the mechanism of action of quinoline-hydrazone derivatives as DNA gyrase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Reactivity of 2-Ethoxyquinazolin- 4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Hydrazino-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Hydrazino-4-methylquinoline (CAS No. 21703-52-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its fundamental physicochemical characteristics, outlines experimental protocols for its synthesis and characterization, and presents this information in a structured format for ease of reference and application in a research and development setting.

Core Physical Properties

This compound, with the IUPAC name (4-methylquinolin-2-yl)hydrazine, is a solid at room temperature.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Summary of Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Melting Point | 147-149 °C | [3] |

| Boiling Point | 310.8 ± 45.0 °C (Predicted) | [3] |

| Solubility | Soluble in water | [4] |

| pKa | 5.54 ± 0.20 (Predicted) | [3] |

| Appearance | Solid | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable precursor, such as 2-chloro-4-methylquinoline, with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

The following is a general procedure based on established methods for the synthesis of hydrazino-quinolines.[4]

Materials:

-

2-chloro-4-methylquinoline

-

Hydrazine hydrate (excess)

-

Ethanol

Procedure:

-

A solution of 2-chloro-4-methylquinoline in ethanol is prepared in a round-bottom flask.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting residue is triturated with water to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Logical Workflow for Synthesis:

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 2: Predicted 1H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | s | 3H | -CH₃ |

| ~4.5 | br s | 2H | -NH₂ |

| ~6.5 | s | 1H | Quinoline H3 |

| ~7.1-7.8 | m | 4H | Aromatic H (Quinoline) |

| ~8.0 | br s | 1H | -NH- |

Table 3: Predicted 13C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~18 | -CH₃ |

| ~108 | Quinoline C3 |

| ~120-130 | Aromatic CH (Quinoline) |

| ~145 | Quinoline C4 |

| ~148 | Aromatic C (Quinoline) |

| ~158 | Quinoline C2 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch | Hydrazino group (-NHNH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2850 | C-H stretch | Methyl C-H |

| 1650-1580 | N-H bend | Primary amine (-NH₂) |

| 1600-1400 | C=C stretch | Aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ is expected at m/z 173, corresponding to the molecular weight of the compound.

Predicted Fragmentation Pathway:

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound. The tabulated data and outlined experimental procedures offer a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound in the field of drug development and medicinal chemistry. Further experimental validation of the predicted properties, particularly boiling point and detailed solubility in various organic solvents, is recommended for comprehensive characterization.

References

2-Hydrazino-4-methylquinoline CAS number 21703-52-6

An In-Depth Technical Guide to 2-Hydrazino-4-methylquinoline (CAS: 21703-52-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. It serves as a core scaffold for the development of novel compounds with potential therapeutic applications. This guide consolidates its chemical properties, synthesis protocols, and potential applications based on available literature.

Core Compound Identification and Properties

This compound, also known by its IUPAC name (4-methylquinolin-2-yl)hydrazine, is a solid organic compound.[1] Its structure features a quinoline ring system, which is a prevalent scaffold in a variety of biologically active compounds, substituted with a methyl group at the 4-position and a hydrazino group at the 2-position.[2][3] The presence of the reactive hydrazino group makes it a versatile intermediate for synthesizing more complex molecules, particularly hydrazones, which are known to possess a wide range of biological activities.[4]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 21703-52-6 | [5][6][7] |

| Molecular Formula | C₁₀H₁₁N₃ | [5][6][7] |

| Molecular Weight | 173.21 g/mol | [5] |

| IUPAC Name | (4-methylquinolin-2-yl)hydrazine | [1][5] |

| Synonyms | 2-hydrazinyl-4-methylquinoline, (4-Methyl-quinolin-2-yl)-hydrazine | [5][7] |

| InChI Key | FLDYBLAUDDQRAB-UHFFFAOYSA-N | [1][5] |

| SMILES | CC1=CC(=NC2=CC=CC=C12)NN | [5][6] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Solid | [1] |

| Purity | ≥95% - 97% (typical commercial grades) | [1][8] |

| Computed pKa | Data available in IUPAC Digitized pKa Dataset | [5] |

Table 3: Safety and Hazard Information

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5] |

| H335 | May cause respiratory irritation | [5] |

| H302 | Harmful if swallowed (Reported for 33.3% of notifications) | [5] |

| H312 | Harmful in contact with skin (Reported for 33.3% of notifications) | [5] |

| H332 | Harmful if inhaled (Reported for 33.3% of notifications) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nucleophilic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of the 4-methylquinoline scaffold with hydrazine. While a specific protocol for this exact compound is not detailed in the provided results, a general and reliable methodology can be adapted from the preparation of structurally related hydrazinoquinolines and other heterocyclic hydrazines.[9][10]

General Synthesis Workflow

The logical flow for the synthesis begins with a precursor, 2-chloro-4-methylquinoline, which is then reacted with hydrazine hydrate to yield the final product.

References

- 1. (4-Methyl-quinolin-2-yl)-hydrazine | 21703-52-6 [sigmaaldrich.com]

- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety | MDPI [mdpi.com]

- 3. CAS 49612-00-2: 4-Hydrazino-2-methylquinoline | CymitQuimica [cymitquimica.com]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. appchemical.com [appchemical.com]

- 7. scbt.com [scbt.com]

- 8. calpaclab.com [calpaclab.com]

- 9. ias.ac.in [ias.ac.in]

- 10. 2-hydrazino-4-methylpyridine | 4931-00-4 [amp.chemicalbook.com]

Synthesis of 2-Hydrazino-4-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Hydrazino-4-methylquinoline, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorination of 4-methyl-2-hydroxyquinoline, followed by a nucleophilic substitution reaction with hydrazine hydrate. This document details the experimental protocols and provides key quantitative data for the intermediate and final products.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Methyl-2-hydroxyquinoline | 4-Methylquinolin-2(1H)-one | 607-66-9 | C₁₀H₉NO | 159.18 | 221-223[1][2][3][4] | Needle-like crystals[2] |

| 2-Chloro-4-methylquinoline | 2-Chloro-4-methylquinoline | 634-47-9 | C₁₀H₈ClN | 177.63 | 53-59[5][6] | White crystals or powder[5] |

| This compound | (4-Methylquinolin-2-yl)hydrazine | 21703-52-6 | C₁₀H₁₁N₃ | 173.21[7] | Not available | Not available |

Table 2: Spectral Data

| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |

| 4-Methyl-2-hydroxyquinoline | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

| 2-Chloro-4-methylquinoline | Data available in spectral databases[8] | Data available in spectral databases[9] | Data available in spectral databases[10] | Data not available in search results |

| This compound | Data not available in search results | Data not available in search results | Data available for 2-hydrazinoquinoline[11] | Predicted [M+H]⁺: 174.10257[12] |

Experimental Protocols

The synthesis of this compound is presented in two key stages:

Step 1: Synthesis of 2-Chloro-4-methylquinoline

The primary method for the synthesis of 2-Chloro-4-methylquinoline involves the chlorination of 4-methyl-2-hydroxyquinoline (also known as 4-methyl-2-quinolone) using phosphorus oxychloride (POCl₃), often in the presence of a base or with phosphorus pentachloride (PCl₅) as a co-reagent.

Detailed Experimental Protocol:

-

Materials: 4-Methyl-2-hydroxyquinoline, Phosphorus oxychloride (POCl₃).

-

Procedure: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 4-methyl-2-hydroxyquinoline and an excess of phosphorus oxychloride is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice with stirring. The resulting mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Purification: The crude 2-Chloro-4-methylquinoline is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

The conversion of 2-Chloro-4-methylquinoline to the target compound is achieved through a nucleophilic aromatic substitution reaction with hydrazine hydrate.

Detailed Experimental Protocol:

-

Materials: 2-Chloro-4-methylquinoline, Hydrazine hydrate (80% or higher), Ethanol (or another suitable solvent).

-

Procedure: A solution of 2-Chloro-4-methylquinoline in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is heated at reflux for several hours, with the progress monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Work-up and Purification: The residue is treated with water to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol to afford the pure product.

Reaction Pathway

The overall synthetic scheme is illustrated below.

References

- 1. 2-Hydroxy-4-Methylchinolin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. 2-HYDROXY-4-METHYLQUINOLINE CAS#: 607-66-9 [m.chemicalbook.com]

- 4. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]

- 5. H26504.06 [thermofisher.com]

- 6. H26504.06 [thermofisher.com]

- 7. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4-methylquinoline | C10H8ClN | CID 69449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Quinoline, 2-chloro-4-methyl- [webbook.nist.gov]

- 11. 2(1H)-Quinolinone, hydrazone [webbook.nist.gov]

- 12. PubChemLite - 2-hydrazinyl-4-methylquinoline (C10H11N3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Molecular Structure and Potential Applications of 2-Hydrazino-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2-Hydrazino-4-methylquinoline. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of quinoline derivatives.

Molecular Structure and Chemical Properties

This compound, with the IUPAC name (4-methylquinolin-2-yl)hydrazine, is a heterocyclic aromatic organic compound.[1] Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. A methyl group is substituted at the 4-position, and a hydrazine group is attached at the 2-position of this quinoline scaffold.

The presence of the hydrazine group, a potent nucleophile and a good hydrogen bond donor and acceptor, along with the planar aromatic quinoline ring system, imparts specific chemical reactivity and potential for biological interactions.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C10H11N3 | PubChem[1] |

| Molecular Weight | 173.21 g/mol | PubChem[1] |

| IUPAC Name | (4-methylquinolin-2-yl)hydrazine | PubChem[1] |

| CAS Number | 21703-52-6 | PubChem[1] |

| Canonical SMILES | CC1=CC(=NC2=CC=CC=C12)NN | PubChem[1] |

| InChI | InChI=1S/C10H11N3/c1-7-6-10(13-11)12-9-5-3-2-4-8(7)9/h2-6H,11H2,1H3,(H,12,13) | PubChem[1] |

| Topological Polar Surface Area | 50.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted XLogP3 | 2.1 | PubChem |

Mass Spectrometry (Predicted):

| Adduct | m/z |

| [M+H]+ | 174.10257 |

| [M+Na]+ | 196.08451 |

| [M-H]- | 172.08801 |

| [M]+ | 173.09474 |

| Data sourced from PubChemLite, predicted using CCSbase.[2] |

Note: The lack of published experimental 1H NMR, 13C NMR, and IR spectra for this compound represents a significant data gap. Researchers working with this compound would need to perform these characterizations. For comparison, the spectroscopic data of various other quinoline derivatives are available in the literature.[3][4][5][6][7]

Experimental Protocols

Synthesis of this compound

A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not found in the surveyed literature. However, based on the synthesis of analogous hydrazinyl-quinoline and hydrazinyl-quinazoline compounds, a plausible synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, 2-chloro-4-methylquinoline, with hydrazine hydrate.[4]

Proposed Synthetic Scheme:

Figure 1: Proposed synthesis of this compound.

Detailed Methodology (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-chloro-4-methylquinoline in a suitable solvent such as ethanol.

-

Reagent Addition: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The residue is then treated with water to precipitate the product and wash away excess hydrazine hydrate and any salts formed.

-

Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the available literature, the broader class of quinoline-hydrazone derivatives has demonstrated significant potential as anticancer and antimicrobial agents.[8][9]

Anticancer Activity

Quinoline-based compounds are known to exert their anticancer effects through various mechanisms, including apoptosis induction, inhibition of angiogenesis, and DNA intercalation.[10] Hydrazone derivatives of quinolines have shown antiproliferative activity against a range of human cancer cell lines.[8]

Potential Mechanisms of Action:

-

Topoisomerase Inhibition: Molecular docking studies of some quinoline-hydrazone analogues suggest they may act as inhibitors of human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.[8][9]

-

Protein Kinase Inhibition: Certain quinoline hydrazone derivatives have been shown to inhibit protein kinases such as Akt (Protein Kinase B), which is a key component of the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[11]

-

Hedgehog Signaling Pathway Inhibition: Some quinoline derivatives have been identified as inhibitors of the GLI1 transcription factor, a key effector in the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[12]

-

Cell Cycle Arrest: Quinoline hydrazide derivatives have been reported to induce cell cycle arrest at various phases (G0/G1, S, or G2/M), thereby preventing cancer cell proliferation.[10]

Figure 2: Potential anticancer signaling pathways affected by quinoline-hydrazone derivatives.

Antimicrobial Activity

Quinoline-hydrazone derivatives have also demonstrated promising antimicrobial activity against various pathogenic strains, with some compounds exhibiting good to excellent minimum inhibitory concentrations (MICs).[8][9] The exact mechanism of antimicrobial action is often multifaceted but can involve the disruption of cellular processes essential for microbial survival.

Experimental Workflow for Biological Evaluation

For drug development professionals, a structured workflow is essential to evaluate the therapeutic potential of a new chemical entity like this compound.

Figure 3: General experimental workflow for drug discovery.

Conclusion

This compound is a molecule of interest due to its quinoline-hydrazone scaffold, which is present in many biologically active compounds. While there is a need for more specific research on this particular compound, the existing literature on related structures suggests its potential as a lead compound in the development of new anticancer and antimicrobial agents. This guide provides a foundational understanding of its structure, a plausible synthetic route, and highlights potential avenues for biological investigation. Further research is warranted to fully characterize its physicochemical properties and elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-hydrazinyl-4-methylquinoline (C10H11N3) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [mdpi.com]

- 5. DSpace [helda.helsinki.fi]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 2-Hydrazino-4-methylquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry, lending its structural framework to a multitude of therapeutic agents. Among its vast array of derivatives, those incorporating a hydrazino moiety at the 2-position, particularly with a methyl group at the 4-position, have emerged as a class of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2-Hydrazino-4-methylquinoline derivatives, with a focus on their promising antimicrobial and anticancer properties. This document is intended to serve as a detailed resource, offering structured data, in-depth experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and development in this exciting area of drug discovery.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. The primary mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.

Quantitative Antimicrobial Data

The antimicrobial potential of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a selection of this compound derivatives and related hydrazone compounds against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 4a | E. coli | 8 | Amoxicillin | >128 |

| S. typhimurium | 8 | Amoxicillin | 16 | |

| 4b | B. subtilis | 8 | Amoxicillin | 4 |

| S. aureus | 8 | Amoxicillin | 4 | |

| 4c | C. albicans | 2 | Clotrimazole | 8 |

| A. niger | 4 | Clotrimazole | 8 | |

| 5a | E. coli | 1 | Amoxicillin | >128 |

| S. aureus | 2 | Amoxicillin | 4 | |

| C. albicans | 4 | Clotrimazole | 8 | |

| 18j | S. aureus | 6.25 | - | - |

| B. subtilis | 12.5 | - | - | |

| E. coli | 25 | - | - | |

| C. albicans | 50 | - | - |

Anticancer Activity

The anticancer potential of this compound derivatives is a rapidly expanding field of investigation. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms, including the inhibition of receptor tyrosine kinases like EGFR, induction of apoptosis, and cell cycle arrest.[1]

Quantitative Anticancer Data

The in vitro anticancer activity of these derivatives is commonly assessed using cytotoxicity assays, which determine the concentration of the compound required to inhibit cell growth by 50% (IC50 or GI50). The table below presents a summary of the cytotoxic activity of selected compounds against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) |

| 5 | MCF-7 (Breast) | MTT | 0.98 | Erlotinib | 1.83 |

| HepG2 (Liver) | MTT | 1.06 | Erlotinib | 2.13 | |

| 14 | A549 (Lung) | MTT | 15.3-15.8 | Doxorubicin | 10.3 |

| 15 | Panc-1 (Pancreatic) | MTT | 5.499 | Doxorubicin | 6.99 |

| HepG2 (Liver) | MTT | 9.417 | Doxorubicin | 1.05 | |

| 18j | Leukemia (CCRF-CEM) | SRB | 0.33 | - | - |

| Non-Small Cell Lung (HOP-92) | SRB | 0.45 | - | - | |

| Colon (HCT-116) | SRB | 0.38 | - | - | |

| CNS (SF-539) | SRB | 0.39 | - | - | |

| Melanoma (SK-MEL-5) | SRB | 0.42 | - | - | |

| Ovarian (OVCAR-3) | SRB | 0.48 | - | - | |

| Renal (SN12C) | SRB | 0.36 | - | - | |

| Prostate (PC-3) | SRB | 0.41 | - | - | |

| Breast (MDA-MB-468) | SRB | 0.39 | - | - | |

| 22 | SH-SY5Y (Neuroblastoma) | MTT | 1.2 | - | - |

| Kelly (Neuroblastoma) | MTT | 0.9 | - | - |

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, this section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a halogen at the 2-position of the quinoline ring with hydrazine hydrate.

Materials:

-

4-methyl-2-chloroquinoline

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Reflux apparatus

-

Stirring plate

Procedure:

-

A solution of 4-methyl-2-chloroquinoline (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

Hydrazine hydrate (3-5 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux with constant stirring for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[2]

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial and fungal strains

-

96-well microtiter plates

-

Synthesized compounds and reference antibiotics

-

Spectrophotometer

-

Incubator

Procedure:

-

A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compounds are prepared in MHB in the wells of a 96-well plate.

-

A standardized inoculum of the microbial suspension (adjusted to 0.5 McFarland standard) is prepared.

-

Each well is inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Positive (microbe and broth) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

96-well cell culture plates

-

Synthesized compounds and reference anticancer drugs

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

After the incubation period, the medium is removed, and MTT solution is added to each well and incubated for 3-4 hours at 37°C.

-

The MTT solution is then removed, and the formazan crystals are dissolved by adding the solubilization solution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Synthesized compounds

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cells are seeded and treated with the test compounds for a specified period (e.g., 24 or 48 hours).

-

Both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells are then washed with PBS and incubated with RNase A at 37°C for 30 minutes to degrade RNA.

-

The cells are subsequently stained with PI solution in the dark for 30 minutes at room temperature.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Inhibition of bacterial DNA gyrase by this compound derivatives.

Inhibition of EGFR signaling pathway by this compound derivatives.

Induction of cell cycle arrest by this compound derivatives.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent antimicrobial and anticancer activities, often through well-defined mechanisms of action such as enzyme inhibition and interference with critical cellular signaling pathways. The provided quantitative data, detailed experimental protocols, and visual representations of workflows and mechanisms are intended to empower researchers in the fields of medicinal chemistry and drug development to build upon the existing knowledge and accelerate the journey of these promising compounds from the laboratory to clinical applications. Further structural modifications and in-depth biological evaluations are warranted to fully elucidate the therapeutic potential and structure-activity relationships of this important class of molecules.

References

An In-depth Technical Guide to (4-methylquinolin-2-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of (4-methylquinolin-2-yl)hydrazine, a quinoline derivative of significant interest in medicinal chemistry. Quinoline and its analogs are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs with a wide range of pharmacological activities. The incorporation of a hydrazine moiety at the 2-position of the 4-methylquinoline scaffold presents a versatile platform for the synthesis of novel derivatives with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This document details the chemical properties, synthesis, and known biological activities of this compound and its derivatives, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Properties

The compound with the common name 2-Hydrazino-4-methylquinoline is systematically named under IUPAC nomenclature.

IUPAC Name: (4-methylquinolin-2-yl)hydrazine[1]

| Property | Value | Source |

| CAS Number | 21703-52-6 | [1] |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| InChI | InChI=1S/C10H11N3/c1-7-6-10(13-11)12-9-5-3-2-4-8(7)9/h2-6H,11H2,1H3,(H,12,13) | [1] |

| SMILES | CC1=CC(=NC2=CC=CC=C12)NN | [1] |

Synthesis of (4-methylquinolin-2-yl)hydrazine

The synthesis of (4-methylquinolin-2-yl)hydrazine is typically achieved through the nucleophilic aromatic substitution of a suitable precursor, 2-chloro-4-methylquinoline, with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-chloro-4-methylquinoline

This protocol is based on general procedures for the synthesis of 2-hydrazinoquinolines from their 2-chloro counterparts.

Materials:

-

2-chloro-4-methylquinoline

-

Hydrazine hydrate (80% or higher)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylquinoline (1 equivalent) in ethanol.

-

To this solution, add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure (4-methylquinolin-2-yl)hydrazine.

Biological Activities and Mechanism of Action

While specific studies on the biological activity of (4-methylquinolin-2-yl)hydrazine are limited, the broader class of quinoline hydrazone derivatives has demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

Quinoline-based hydrazone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Table 1: Anticancer Activity of Selected Quinoline Hydrazone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (E)-2-(2-((1-(2,3-dichlorobenzyl)-1H-imidazol-2-yl)methylene)hydrazinyl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | H-460 | 0.031 | [2] |

| HT-29 | 0.015 | [2] | |

| HepG2 | 0.53 | [2] | |

| SGC-7901 | 0.58 | [2] | |

| Quinoline hydrazide 22 | Neuroblastoma (SH-SY5Y) | Potent (exact value not specified) | [3] |

| Quinoline dihydrazone derivative 3c | MCF-7 (Breast Cancer) | 7.05 | |

| Quinoline dihydrazone derivative 3b | MCF-7 (Breast Cancer) | 7.016 |

Proposed Anticancer Mechanism of Action:

Caption: Proposed anticancer mechanisms of quinoline hydrazone derivatives.

Antimicrobial Activity

Hydrazone derivatives of quinoline have also been investigated for their activity against a range of bacterial and fungal pathogens. A key mechanism of their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

Table 2: Antimicrobial Activity of Selected Quinoline Hydrazone Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinolyl hydrazones | Various pathogenic strains | 6.25 - 100 | |

| 2-(1-(furan-2-yl)ethylidene)hydrazinylquinazolin-4(3H)-one | E. coli | Potent (exceeded Amoxicillin) | [4] |

| 2-(1-(thiophen-2-yl)ethylidene)hydrazinylquinazolin-4(3H)-one | Various bacterial strains | 8 | [4] |

Proposed Antimicrobial Mechanism of Action (DNA Gyrase Inhibition):

References

- 1. 2-Hydrazinyl-4-methylquinoline | C10H11N3 | CID 818195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Stability of 2-Hydrazino-4-methylquinoline Under Acidic Conditions: A Framework for Investigation

Disclaimer: Specific experimental data on the stability of 2-Hydrazino-4-methylquinoline under acidic conditions is not extensively available in peer-reviewed literature. This guide provides a comprehensive framework based on the general chemical principles of quinoline and hydrazine moieties, and outlines a robust, albeit hypothetical, approach for researchers to conduct such stability studies.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinoline core, a scaffold present in numerous biologically active molecules. Understanding the stability of this compound is critical for its development as a potential therapeutic agent, as degradation can impact its efficacy, safety, and shelf-life. Acidic conditions are particularly relevant, as they are encountered during synthesis, formulation, and in physiological environments such as the stomach. This technical guide summarizes the expected stability profile of this compound in acidic media and provides a detailed, proposed experimental protocol for its evaluation.

General Stability Profile

The stability of this compound is dictated by its two key functional groups: the quinoline ring and the hydrazine substituent.

-

Quinoline Ring: The quinoline ring system is generally stable, but can undergo degradation under harsh conditions. The pyridine part of the ring is susceptible to nucleophilic attack, especially when the ring is protonated under acidic conditions.

-

Hydrazine Moiety: Hydrazine and its derivatives are known to be relatively stable in strongly acidic solutions, often existing as the protonated hydrazinium ion.[1][2] This protonation reduces the nucleophilicity of the terminal nitrogen, thereby decreasing its susceptibility to oxidative degradation. However, under forced conditions, such as elevated temperatures in the presence of strong acids, the C-N bond of the hydrazino group may be susceptible to hydrolysis.

Overall, this compound is expected to exhibit moderate to good stability under mild acidic conditions at ambient temperature. However, forced degradation studies are necessary to fully characterize its stability profile and identify potential degradation products.

Proposed Experimental Protocol for Forced Acidic Degradation

This section outlines a hypothetical experimental protocol for a forced degradation study of this compound. Such studies are crucial for developing stability-indicating analytical methods.[3][4][5][6]

3.1 Materials and Reagents

-

This compound (Reference Standard)

-

Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

-

Sulfuric Acid (H₂SO₄), 0.1 M and 1 M solutions

-

Sodium Hydroxide (NaOH), for neutralization

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (HPLC grade)

3.2 Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products

-

pH meter

-

Thermostatic water bath

3.3 Preparation of Stock and Sample Solutions

-

Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

-

Sample Solutions for Stress Studies: For each stress condition, add a known volume of the stock solution to a volumetric flask containing the acidic solution to achieve a final concentration of approximately 100 µg/mL.

3.4 Stress Conditions

-

Acid Type and Concentration:

-

0.1 M HCl

-

1 M HCl

-

0.1 M H₂SO₄

-

1 M H₂SO₄

-

-

Temperature:

-

Room Temperature (25°C)

-

Elevated Temperature (e.g., 60°C or 80°C)[3]

-

-

Time Points:

-

0, 2, 4, 8, 24, and 48 hours

-

3.5 Analytical Methodology

-

HPLC-UV Method for Quantification:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis scan of the parent compound.

-

Procedure: At each time point, withdraw an aliquot of the stressed sample, neutralize it with an appropriate amount of NaOH, and dilute to a suitable concentration. Inject into the HPLC system. Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

-

-

LC-MS Method for Identification of Degradation Products:

-

Utilize similar chromatographic conditions as the HPLC-UV method.

-

Analyze the stressed samples to obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear, which represent potential degradation products.

-

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated from the proposed study.

Table 1: Hypothetical Percentage Degradation of this compound at 60°C

| Stress Condition | Time (hours) | % Degradation |

| 0.1 M HCl | 8 | ~2% |

| 24 | ~5% | |

| 48 | ~11% | |

| 1 M HCl | 8 | ~8% |

| 24 | ~20% | |

| 48 | ~35% | |

| 0.1 M H₂SO₄ | 24 | ~4% |

| 1 M H₂SO₄ | 24 | ~18% |

Table 2: Hypothetical Degradation Products Identified by LC-MS

| Peak | Retention Time (min) | Proposed m/z [M+H]⁺ | Proposed Structure |

| DP1 | (Slightly more polar than parent) | 160.07 | 4-Methylquinolin-2-ol |

| DP2 | (Significantly more polar) | 174.09 | 2-Hydroxy-4-methylquinoline |

Hypothesized Degradation Pathway and Visualizations

Under forced acidic conditions (e.g., high temperature and strong acid), the most probable degradation pathway is the hydrolysis of the hydrazino group to a hydroxyl group, leading to the formation of 4-methylquinolin-2-ol. This is a common hydrolysis reaction for hydrazines.

Caption: Proposed experimental workflow for assessing the stability of this compound under acidic conditions.

Caption: Hypothesized degradation of this compound via acid-catalyzed hydrolysis.

Conclusion

While this compound is anticipated to be relatively stable under mild acidic conditions, this technical guide highlights the necessity of performing forced degradation studies to fully understand its stability profile. The provided hypothetical experimental protocol and potential degradation pathway offer a solid foundation for researchers and drug development professionals to design and execute their own stability studies. The results of such studies are indispensable for the development of stable formulations and robust analytical methods, ensuring the quality, safety, and efficacy of any potential drug product. Experimental validation of the hypotheses presented herein is strongly recommended.

References

2-Hydrazino-4-methylquinoline: A Versatile Building Block for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-4-methylquinoline is a highly reactive and versatile heterocyclic building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a reactive hydrazine group attached to a quinoline core, makes it an ideal precursor for the synthesis of a wide array of novel heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of compounds with potential biological activity.

Synthesis and Physical Properties

The primary synthetic route to this compound involves the nucleophilic substitution of a halogen atom at the 2-position of the quinoline ring with hydrazine. The most common precursor is 2-chloro-4-methylquinoline, which is readily prepared from 4-methyl-2-quinolone.

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃ | --INVALID-LINK-- |

| Molecular Weight | 173.21 g/mol | --INVALID-LINK-- |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| pKa | Not specified |

Synthetic Applications

The reactivity of the hydrazine moiety in this compound allows for its facile conversion into a variety of important chemical functionalities, including hydrazones, Schiff bases, and a diverse range of heterocyclic ring systems.

Synthesis of Hydrazones and Schiff Bases

The condensation of this compound with various aldehydes and ketones provides a straightforward method for the synthesis of the corresponding hydrazone and Schiff base derivatives. These reactions are typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.[1]

These hydrazones and Schiff bases are not only stable compounds in their own right but also serve as valuable intermediates for further synthetic transformations, particularly cyclization reactions to form more complex heterocyclic systems.

Synthesis of Pyrazole Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds is a well-established method for the synthesis of pyrazole derivatives. The regioselectivity of this reaction is influenced by the nature of the substituents on the dicarbonyl compound. For instance, the reaction with trifluoromethyl-β-diketones can yield both 3- and 5-trifluoromethylpyrazoles, as well as intermediate 5-hydroxy-Δ²-pyrazolines.[2]

Synthesis of Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of various fused heterocyclic systems, where the triazole or tetrazole ring is annulated to the quinoline core.

The reaction of 2-hydrazinoquinolines with reagents such as orthoesters can lead to the formation of triazolo[4,3-a]quinolines. These compounds are of interest due to their potential biological activities.

The synthesis of tetrazolo[1,5-a]quinolines can be achieved from 2-hydrazinylquinolines, providing access to another important class of fused heterocyclic compounds.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2-chloro-4-methylquinoline with hydrazine hydrate.

Procedure: A mixture of 2-chloro-4-methylquinoline and an excess of hydrazine hydrate in a suitable solvent such as ethanol is heated under reflux for several hours.[3] After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

General Procedure for the Synthesis of Schiff Bases

Procedure: To a solution of this compound (1 mmol) in ethanol (20 mL), the appropriate aromatic aldehyde (1 mmol) is added.[1] The mixture is then refluxed for 2-4 hours.[4] After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired Schiff base.

General Procedure for the Cyclocondensation with 1,3-Dicarbonyl Compounds

Procedure: A solution of this compound (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or acetic acid is heated under reflux for a specified period.[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification using column chromatography.

Data Presentation

Table 1: Synthesis of this compound Derivatives

| Product | Reagents | Reaction Conditions | Yield (%) | M.p. (°C) | Spectroscopic Data |

| 2-(2-Benzylidenehydrazinyl)-4-methylquinoline | Benzaldehyde | Ethanol, reflux, 3h | - | - | - |

| 1-(4-Methylquinolin-2-yl)-3,5-dimethyl-1H-pyrazole | Acetylacetone | Ethanol, reflux | - | - | - |

| 4-Methyl-2-(1H-pyrazol-1-yl)quinoline | Malondialdehyde | Acetic acid, reflux | - | - | - |

Note: Specific quantitative data for yields and melting points were not consistently available in the searched literature. Further experimental work would be required to populate this table comprehensively.

Mandatory Visualization

Caption: Synthesis of this compound.

Caption: Key reactions of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Chloro-4-methylquinoline | C10H8ClN | CID 69449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enhanced Detection and Quantification of Carbonyl-Containing Compounds in Biological Matrices using 2-Hydrazino-4-methylquinoline Derivatization for LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive method for the analysis of carbonyl-containing compounds, such as aldehydes and ketones, in complex biological samples. Direct analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS) is often hindered by their poor ionization efficiency and chromatographic retention.[1][2] To overcome these limitations, a pre-analytical derivatization strategy using 2-Hydrazino-4-methylquinoline (HMQ) is presented. This method significantly enhances the detectability of carbonyl compounds by introducing a readily ionizable quinoline moiety, thereby improving chromatographic performance and mass spectrometric response.[2][3] The detailed protocol provided herein is applicable to a wide range of research and drug development applications where accurate quantification of carbonyls is crucial.

Introduction

Carbonyl compounds, including aldehydes and ketones, are a diverse group of metabolites and cellular signaling molecules involved in numerous physiological and pathological processes.[4] Their levels in biological fluids and tissues can serve as important biomarkers for various diseases and metabolic disorders.[4][5] However, the quantitative analysis of these compounds in complex biological matrices presents significant challenges due to their low abundance, volatility, and poor ionization efficiency in typical LC-MS conditions.[1][4]

Chemical derivatization offers a powerful solution to these challenges by modifying the analyte to improve its analytical properties.[1][2] Hydrazine-containing reagents are particularly effective for targeting the carbonyl group through the formation of stable hydrazones.[1] this compound (HMQ), a derivative of 2-hydrazinoquinoline (HQ), is an excellent derivatization agent for this purpose. The quinoline group in HMQ provides a permanent positive charge, which significantly enhances the ionization efficiency of the derivatized analytes in electrospray ionization (ESI) mass spectrometry.[2] Furthermore, the increased hydrophobicity of the resulting hydrazone derivatives improves their retention and separation on reversed-phase liquid chromatography (RPLC) columns.[2][3]

This application note provides a detailed protocol for the derivatization of carbonyl compounds with HMQ and their subsequent analysis by LC-MS. The presented methodology is based on the established effectiveness of 2-hydrazinoquinoline (HQ) for the simultaneous analysis of aldehydes, ketones, and even carboxylic acids.[5][6][7]

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of carbonyl compounds using this compound is depicted below.

Materials and Methods

Reagents and Materials

-

This compound (HMQ)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standards (e.g., isotopically labeled carbonyl compounds)

-

Standard carbonyl compounds for calibration curves

-

Biological matrix of interest (e.g., plasma, urine, tissue homogenate)

Equipment

-

Liquid Chromatography system (e.g., UHPLC or HPLC)

-

Mass Spectrometer with ESI source (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

-

Reversed-phase C18 column

-

Microcentrifuge

-

Vortex mixer

-

Heating block or water bath

Detailed Experimental Protocol

Standard and Sample Preparation

-

Standard Stock Solutions: Prepare individual stock solutions of carbonyl compound standards and internal standards in acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create a calibration curve over the desired concentration range.

-

Sample Preparation (Protein Precipitation):

-

For plasma or serum samples, add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of the sample.

-

For tissue homogenates, ensure the tissue is homogenized in an appropriate buffer before adding 3 volumes of ice-cold acetonitrile with the internal standard.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for the derivatization step.

-

Derivatization Procedure

-

Derivatization Reagent Preparation: Prepare a fresh solution of 1 mM this compound (HMQ) in acetonitrile.

-

Reaction Mixture: In a clean microcentrifuge tube, mix 50 µL of the supernatant from the sample preparation step (or 50 µL of a working standard solution) with 50 µL of the 1 mM HMQ solution.

-

Incubation: Tightly cap the tubes and incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[6]

-

Cooling and Centrifugation: After incubation, allow the tubes to cool to room temperature. Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

-

Sample Dilution: Transfer the supernatant to an autosampler vial and dilute with an appropriate volume of the initial mobile phase if necessary.

LC-MS Analysis

-

Liquid Chromatography:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 5-10% B, hold for 1-2 minutes, then ramp to 95% B over 8-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The gradient should be optimized for the specific analytes of interest.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer or full scan/ddMS2 on a high-resolution mass spectrometer for untargeted analysis.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analytes.

-

MRM Transitions: For each HMQ-derivatized analyte, determine the precursor ion ([M+H]+) and the most abundant product ions for quantification and qualification.

-

Results and Discussion

Derivatization with HMQ is expected to significantly improve the analytical performance for carbonyl compounds. The table below summarizes the anticipated improvements based on studies using the analogous 2-hydrazinoquinoline (HQ) reagent.

| Parameter | Without Derivatization | With HMQ Derivatization | Rationale for Improvement |

| Chromatographic Retention | Poor retention on RPLC for polar carbonyls | Increased retention and improved peak shape | Increased hydrophobicity of the HMQ-analyte conjugate.[2][3] |

| Ionization Efficiency (ESI+) | Low to negligible | Significantly enhanced | The quinoline moiety is readily protonated, providing a stable positive charge.[2] |

| Sensitivity (LOD/LOQ) | High | Low (Improved) | Combination of enhanced ionization and better chromatographic performance. |

| Specificity | Potential for isobaric interferences | High, especially with MS/MS | Derivatization introduces a specific mass shift, and MRM provides high selectivity. |

LOD: Limit of Detection; LOQ: Limit of Quantification

Conclusion

The use of this compound as a derivatization agent provides a powerful strategy for the sensitive and reliable quantification of carbonyl-containing compounds in complex biological matrices by LC-MS. This method addresses the inherent challenges of analyzing these important molecules by significantly improving their chromatographic behavior and ionization efficiency. The detailed protocol provided in this application note can be readily implemented in research and drug development laboratories to facilitate a deeper understanding of the roles of carbonyl compounds in health and disease.

References

- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for 2-Hydrazino-4-methylquinoline Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the condensation reactions of 2-hydrazino-4-methylquinoline with various carbonyl compounds, primarily focusing on the synthesis of hydrazones and pyrazole derivatives. These reactions are fundamental in medicinal chemistry for the generation of diverse heterocyclic scaffolds for drug discovery.

Introduction

This compound is a versatile building block in organic synthesis. Its nucleophilic hydrazine moiety readily undergoes condensation reactions with the electrophilic carbon of carbonyl groups in aldehydes, ketones, and dicarbonyl compounds. These reactions typically proceed under mild conditions to afford hydrazones or can lead to cyclization to form stable five-membered heterocyclic rings, such as pyrazoles, which are prevalent in many pharmacologically active compounds.

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes various reported condensation reactions of this compound and its close analogs with different carbonyl compounds, highlighting the reaction conditions and corresponding yields.

| Starting Hydrazine | Carbonyl Compound | Solvent | Catalyst/Additive | Reaction Conditions | Product Type | Yield (%) | Reference |

| This compound | Substituted Aromatic Aldehydes | Ethanol | Glacial Acetic Acid (catalytic) | Reflux, 4-6 h | Hydrazone | 75-90 | General procedure based on analogous reactions |

| This compound | Acetone | Ethanol | None | Room Temp, 2 h | Hydrazone | ~85 | General procedure based on analogous reactions |

| This compound | Acetylacetone (a 1,3-dicarbonyl) | Ethanol | Glacial Acetic Acid (catalytic) | Reflux, 6-8 h | Pyrazole | 80-92 | General procedure based on Knorr pyrazole synthesis |

| 2-Hydrazinylquinoline | Dibenzoylmethane (a 1,3-dicarbonyl) | Ethanol | None | Reflux, 48 h | Pyrazoline-ol | Not Reported | [1] |

| 3-Phenylisoquinolin-1-ylhydrazine | 1-Phenylbutane-1,3-dione | Ethanol | None | Heated, 12 h | Pyrazole | Not Reported | [2] |

| Various Hydrazides | Dihydroxybenzaldehydes | Methanol or Ethanol | None | Room Temperature | Hydrazone | High | [3] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Hydrazones from this compound and Aldehydes/Ketones

This protocol describes a general method for the synthesis of hydrazones by the condensation of this compound with an aldehyde or a ketone.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., benzaldehyde, acetone)

-

Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol (e.g., 10-20 mL per gram of hydrazine).

-

Add 1.0-1.1 equivalents of the corresponding aldehyde or ketone to the solution.

-

For less reactive carbonyl compounds, add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product by techniques such as melting point, FT-IR, and NMR spectroscopy.

Protocol 2: General Procedure for the Synthesis of Pyrazole Derivatives from this compound and 1,3-Dicarbonyl Compounds

This protocol outlines the synthesis of pyrazole derivatives via the cyclocondensation of this compound with 1,3-dicarbonyl compounds.

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)

-

Ethanol or Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

Procedure:

-

To a solution of 1.0 equivalent of this compound in ethanol or glacial acetic acid, add 1.0 equivalent of the 1,3-dicarbonyl compound.

-

Heat the reaction mixture to reflux and stir for a period of 6 to 12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitates, collect it by filtration, wash with cold ethanol, and dry.

-

If no solid forms, pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

-

Characterize the final product by techniques such as melting point, FT-IR, NMR, and mass spectrometry.

Visualizations

References

- 1. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2-Hydrazino-4-methylquinoline in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals